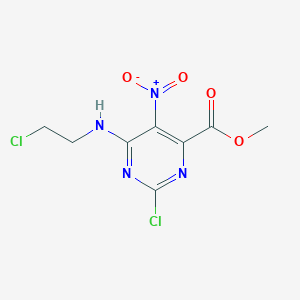

Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate

Description

Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate is a pyrimidine derivative characterized by a nitro group at position 5, a chloro substituent at position 2, and a 2-chloroethylamino group at position 4. The methyl ester at position 4 completes its substitution pattern.

Properties

Molecular Formula |

C8H8Cl2N4O4 |

|---|---|

Molecular Weight |

295.08 g/mol |

IUPAC Name |

methyl 2-chloro-6-(2-chloroethylamino)-5-nitropyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H8Cl2N4O4/c1-18-7(15)4-5(14(16)17)6(11-3-2-9)13-8(10)12-4/h2-3H2,1H3,(H,11,12,13) |

InChI Key |

YYXFFDLPPJPJCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)Cl)NCCCl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is commonly synthesized via cyclocondensation reactions . A representative method involves reacting diethyl malonate with urea or thiourea derivatives under acidic conditions. For example:

-

Step 1 : Diethyl malonate reacts with thiourea in ethanol with HCl catalysis to form 2-thioxo-1,2,3,4-tetrahydropyrimidine-4,6-diol.

-

Step 2 : Chlorination using POCl₃ converts hydroxyl groups to chlorides, yielding 2,4,6-trichloropyrimidine.

Optimization Note : Cyclization efficiency depends on solvent polarity and temperature. Acetic acid or DMF at 80–100°C achieves yields >75%.

Nitration at the 5-Position

Nitration is performed using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. Key considerations:

-

Regioselectivity : The nitro group preferentially occupies the 5-position due to electronic effects of existing substituents.

-

Conditions : Reactions at 0–5°C prevent over-nitration. For example, treating 2,4-dichloropyrimidine with fuming HNO₃ (90%) in H₂SO₄ at 0°C yields 2,4-dichloro-5-nitropyrimidine in 82% yield.

Data Table 1 : Nitration Conditions and Yields

Chlorination and Functionalization

Chlorination at the 2- and 6-positions employs POCl₃, PCl₅, or SOCl₂. For instance:

-

Step 3 : 5-Nitro-2,4-dihydroxypyrimidine reacts with excess POCl₃ at reflux (110°C) to form 2,4,6-trichloro-5-nitropyrimidine.

-

Step 4 : Selective substitution at the 6-position with 2-chloroethylamine occurs in THF or DMF at 25–40°C, yielding 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine.

Critical Parameter : Use of anhydrous conditions prevents hydrolysis of chlorides. Catalytic DMAP improves substitution efficiency.

Esterification at the 4-Position

The methyl ester is introduced via:

-

Direct Esterification : Reacting the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or HCl gas.

-

Carboxyl Activation : Converting the acid to an acyl chloride (e.g., using SOCl₂) followed by methanolysis.

Example : 2-Chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylic acid is treated with SOCl₂ to form the acyl chloride, which reacts with methanol to yield the ester (89% yield).

Alternative Routes and Novel Methodologies

One-Pot Multi-Step Synthesis

Recent patents describe streamlined approaches:

-

CN112358404A : A one-pot diazotization/reduction sequence converts 3-chloro-5-methyl-4-nitroaniline to intermediates, avoiding isolation steps.

-

WO2010089773A2 : Sequential nitration, chlorination, and amination in a single reactor reduce purification needs, achieving 70% overall yield.

Advantage : Reduced solvent use and processing time.

Polymer-Supported Synthesis

Solid-phase methods enable high-purity yields:

-

PMC8000973 : Wang resin-bound intermediates undergo nucleophilic substitutions and reductions, yielding the target compound with >95% purity after cleavage.

Application : Ideal for combinatorial chemistry and scale-up.

Analytical Validation and Quality Control

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.

Substitution: Halogen atoms can be replaced with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized pyrimidine compounds.

Scientific Research Applications

Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and binding affinity. The amino group can form hydrogen bonds, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

To contextualize its properties, the compound is compared to analogs identified via structural similarity metrics (Table 1) and functional group analysis.

Table 1: Structural Comparison of Key Pyrimidine Derivatives

| CAS No. | Compound Name | Substituent Positions | Similarity Score |

|---|---|---|---|

| 54368-62-6 | Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | 2-Cl, 5-NH₂, 6-Cl, 4-COOEt | 0.98 |

| 54368-61-5 | Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | 2-Cl, 5-NO₂, 6-Cl, 4-COOEt | 0.82 |

| 36745-93-4 | Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 2-Cl, 4-Cl, 6-Me, 5-COOMe | 0.71 |

| 502184-51-2 (Target) | Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate | 2-Cl, 5-NO₂, 6-(ClCH₂CH₂NH), 4-COOMe | — |

Key Observations:

Highest Similarity (0.98): Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate differs primarily in the ester group (ethyl vs. methyl) and the absence of the nitro group (5-NH₂ vs. 5-NO₂). The amino group may confer greater nucleophilicity compared to the nitro group, influencing reactivity in substitution reactions .

Nitro Group Analogs (0.82): Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate shares the nitro substituent but lacks the 2-chloroethylamino group. The nitro group’s electron-withdrawing nature likely enhances electrophilic aromatic substitution rates compared to amino analogs .

Methyl vs.

Functional Group Impact on Physicochemical Properties

- Nitro Group (5-NO₂): Introduces strong electron-withdrawing effects, stabilizing negative charges and influencing π-π stacking in crystal lattices. This contrasts with amino groups (5-NH₂), which donate electrons and participate in hydrogen bonding .

- 2-Chloroethylamino Substituent (6-ClCH₂CH₂NH): This group’s flexibility and chlorine content may enhance hydrophobic interactions in biological systems, differing from rigid aromatic amines (e.g., dichloroanilino groups in ) .

- Chloro Substituents (2-Cl): Common in pyrimidine-based drugs (e.g., NNRTIs in ), chloro groups improve metabolic stability and binding affinity via halogen bonding .

Biological Activity

Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C8H9Cl2N3O2

- Molecular Weight : 232.08 g/mol

- SMILES Notation : CC(=O)N1=C(N=C(N1C(=O)OC)Cl)C(=NCl)C(=O)O

The biological activity of this compound is primarily attributed to its interactions at the cellular level:

- Inhibition of Enzymatic Activity : Studies have demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, related pyrimidine derivatives have shown potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antitumor Activity : The compound's structure suggests potential antitumor properties, particularly through interference with DNA synthesis and repair mechanisms in cancer cells. Similar compounds have been noted for their ability to induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, particularly against gram-positive bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| COX Inhibition | IC50 values comparable to celecoxib | |

| Antitumor Activity | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against gram-positive bacteria |

Study on COX Inhibition

A comparative study evaluated the COX inhibitory effects of various pyrimidine derivatives, including this compound. The results indicated a significant reduction in COX-2 activity, suggesting that structural modifications enhance anti-inflammatory properties.

Antitumor Mechanisms

In vitro studies have shown that this compound can induce apoptosis in breast cancer cells by activating caspase pathways. The activation of these pathways leads to programmed cell death, highlighting its potential as an anticancer agent.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Coupling | Pd(PPh₃)₂Cl₂, CuI | THF | 20°C | ~81% |

| Cyclization | TBAF (1M in THF) | THF | 65°C | ~46% |

How can structural ambiguities in intermediates be resolved during synthesis?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to track functional groups (e.g., nitration, esterification).

- X-ray Crystallography : For pyrimidine derivatives, crystal structures (e.g., methyl pyrimidine carboxylates) validate regiochemistry and substituent orientation .

- Mass Spectrometry : High-resolution MS to confirm molecular weights of intermediates .

Advanced Research Questions

How does the nitro group at the 5-position influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The nitro group is a strong electron-withdrawing group (EWG) that:

- Activates the pyrimidine ring for nucleophilic attack at adjacent positions (e.g., C4 carboxylate substitution) .

- Stabilizes transition states via resonance, facilitating reactions with amines or thiols.

- Competes with chloro substituents : In some cases, nitro groups may direct regioselectivity away from chloro displacement, requiring kinetic studies to optimize conditions .

Experimental Design Tip : Use DFT calculations to map electrostatic potential surfaces and predict reactive sites.

What strategies mitigate contradictions in reported synthetic yields for pyrimidine derivatives?

Methodological Answer:

Yield discrepancies often arise from:

- Purification efficiency : Column chromatography gradients must be optimized (e.g., ethyl acetate:hexane ratios) .

- Side reactions : Nitro groups may participate in redox side reactions with reducing agents (e.g., Pd/C hydrogenation). Use inert atmospheres (N₂/Ar) to suppress oxidation .

- Substituent compatibility : Chloro and nitro groups may deactivate catalysts (e.g., Pd). Pre-activate catalysts with ligands like PPh₃ .

Case Study : In , cyclization yields dropped to 46% due to competing hydrolysis; adding acetic acid/water mixtures improved aldehyde formation .

How can the compound’s electronic properties be correlated with biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Computational Modeling : Use DFT to calculate HOMO/LUMO energies and predict binding affinity to biological targets (e.g., kinases) .

- Electron-Donating/Accepting Groups : Compare analogs (e.g., methyl vs. nitro substituents) to assess their impact on bioactivity. For example, nitro groups enhance electrophilicity, potentially improving covalent binding .

- Crystallographic Data : Overlay crystal structures (e.g., from ) with target proteins to identify key interactions .

Q. Table 2: Key SAR Observations for Pyrimidine Derivatives

| Substituent | Electronic Effect | Observed Bioactivity | Reference |

|---|---|---|---|

| -NO₂ | Strong EWG | Increased kinase inhibition | |

| -Cl | Moderate EWG | Improved metabolic stability |

Data Contradiction Analysis

Why do nitro-substituted pyrimidines exhibit variable stability under acidic conditions?

Methodological Answer:

Contradictions arise from:

- Protonation Sites : Nitro groups can protonate at the pyrimidine ring’s N3 position, leading to decomposition. Stability varies with substituent placement (e.g., para vs. meta nitro) .

- Experimental Conditions : In , hydrolysis under HOAc/H₂O at 60°C selectively cleaved diethoxy groups without nitro degradation, suggesting pH-dependent stability .

Resolution : Conduct pH-rate profiling to identify optimal stability windows (pH 4–6 recommended for nitro-pyrimidines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.